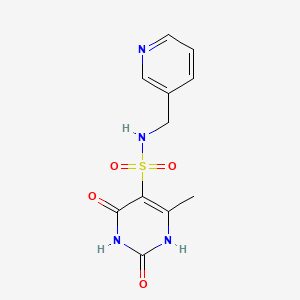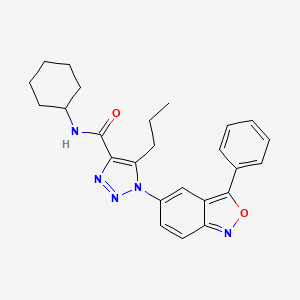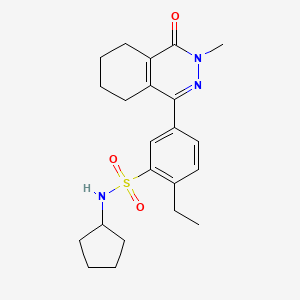![molecular formula C22H27N5O3S2 B11302868 2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11302868.png)
2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfonamide group, and an acetamide moiety, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfonamide group and the acetamide moiety. Common reagents used in these reactions include azides, alkynes, and sulfonyl chlorides. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
化学反応の分析
反応の種類
2-[(4-メチル-5-{[(メチルスルホニル)(フェニル)アミノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N-[2-(プロパン-2-イル)フェニル]アセトアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 分子のさまざまな位置で、求核置換反応や求電子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過酸化水素。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 求電子置換のための臭素または塩素などのハロゲン化剤。求核置換のためのアミンまたはチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元は対応するアルコールまたはアミンを生成する可能性があります。
4. 科学研究への応用
2-[(4-メチル-5-{[(メチルスルホニル)(フェニル)アミノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N-[2-(プロパン-2-イル)フェニル]アセトアミドには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について探索されています。
工業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。トリアゾール環とスルホニル基は、これらの標的に結合し、それらの活性を調節するために重要な役割を果たします。関与する正確な経路は、特定の用途と標的によって異なります。
6. 類似の化合物との比較
類似の化合物
- 2-[(4-メチル-5-{[(メチルスルホニル)(フェニル)アミノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N-[2-(プロパン-2-イル)フェニル]アセトアミド
- 2-[(4-メチル-5-{[(メチルスルホニル)(フェニル)アミノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N-[2-(プロパン-2-イル)フェニル]アセトアミド
独自性
2-[(4-メチル-5-{[(メチルスルホニル)(フェニル)アミノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N-[2-(プロパン-2-イル)フェニル]アセトアミドの独自性は、その官能基の特定の組み合わせにあり、それは独特の化学的および生物学的特性を付与します。類似の化合物と比較して、それは安定性、反応性、または生物学的活性の向上を示す可能性があり、さまざまな用途のための貴重な化合物になります。
類似化合物との比較
Similar Compounds
2-ISOPROPYL-5-METHYL-4-NITRO-PHENOL: A compound with a similar structural motif but different functional groups.
N-PHENYLMETHANESULFONAMIDE: Shares the sulfonamide group but lacks the triazole ring and acetamide moiety.
Uniqueness
2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its combination of a triazole ring, sulfonamide group, and acetamide moiety. This unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for various scientific research applications.
特性
分子式 |
C22H27N5O3S2 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H27N5O3S2/c1-16(2)18-12-8-9-13-19(18)23-21(28)15-31-22-25-24-20(26(22)3)14-27(32(4,29)30)17-10-6-5-7-11-17/h5-13,16H,14-15H2,1-4H3,(H,23,28) |
InChIキー |
DVSBSGDMCRARAK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)CN(C3=CC=CC=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11302796.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide](/img/structure/B11302797.png)
![N-(3-chloro-4-methoxyphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11302801.png)
![5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11302815.png)
![2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11302827.png)

![5,7-dimethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B11302843.png)

![3,4,5-trimethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B11302860.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B11302870.png)
![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide](/img/structure/B11302875.png)
![2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11302876.png)
